![molecular formula C11H18N2O+2 B026960 3-[(2R)-1-hydroxy-1-methylpyrrolidin-1-ium-2-yl]-1-methylpyridin-1-ium CAS No. 105740-40-7](/img/structure/B26960.png)

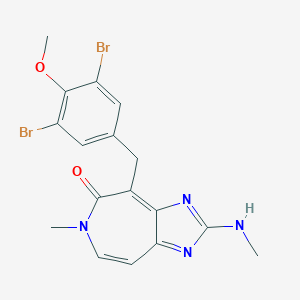

3-[(2R)-1-hydroxy-1-methylpyrrolidin-1-ium-2-yl]-1-methylpyridin-1-ium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Methyl-N’-oxonicotinium is a quaternary ammonium compound derived from nicotine It is a metabolite formed through the biotransformation of nicotine and related compounds

Vorbereitungsmethoden

N-Methyl-N’-oxonicotinium can be synthesized through the biotransformation of R-(+)-nicotine and R-(+)-N-methyl-nicotinium acetate in male Hartley guinea pigs. The metabolite is isolated and purified from urine using preparative high-performance liquid chromatography (HPLC). The structural analysis of the metabolite is carried out using UV spectrophotometry, direct thermospray mass spectrometry, and Fourier transform 1H-NMR spectroscopy .

Analyse Chemischer Reaktionen

N-Methyl-N’-oxonicotinium undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various N-oxide derivatives.

Methylation: N-Methylation is a common reaction for this compound, resulting in the formation of quaternary ammonium products.

Conjugation: The compound can undergo conjugation reactions, making it more polar and water-soluble than the parent base.

Wissenschaftliche Forschungsanwendungen

N-Methyl-N’-oxonicotinium has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-Methyl-N’-oxonicotinium involves its interaction with various enzymes and metabolic pathways. The compound is formed through the N-oxidation and N-methylation of nicotine, resulting in the generation of a positively charged tetrahedral nitrogen center . This transformation increases the compound’s polarity and water solubility, facilitating its excretion from the body .

Vergleich Mit ähnlichen Verbindungen

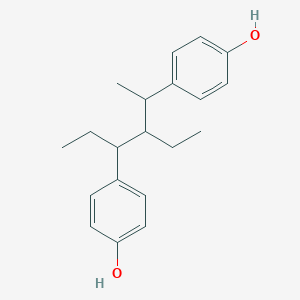

N-Methyl-N’-oxonicotinium is unique compared to other similar compounds due to its specific biotransformation pathway and chemical properties. Similar compounds include:

N-Methylnornicotinium ion: Another metabolite of nicotine formed through N-methylation.

Nicotine-1’-oxide: A metabolite formed through the N-oxidation of nicotine.

Cotinine: A major metabolite of nicotine, commonly used as a biomarker for nicotine exposure.

N-Methyl-N’-oxonicotinium stands out due to its specific formation pathway and the unique structural features that result from its biotransformation.

Eigenschaften

CAS-Nummer |

105740-40-7 |

|---|---|

Molekularformel |

C11H18N2O+2 |

Molekulargewicht |

194.27 g/mol |

IUPAC-Name |

3-[(2R)-1-hydroxy-1-methylpyrrolidin-1-ium-2-yl]-1-methylpyridin-1-ium |

InChI |

InChI=1S/C11H18N2O/c1-12-7-3-5-10(9-12)11-6-4-8-13(11,2)14/h3,5,7,9,11,14H,4,6,8H2,1-2H3/q+2/t11-,13?/m1/s1 |

InChI-Schlüssel |

FNKVTZJGGWWGAI-JTDNENJMSA-N |

SMILES |

C[N+]1=CC=CC(=C1)C2CCC[N+]2(C)O |

Isomerische SMILES |

C[N+]1=CC=CC(=C1)[C@H]2CCC[N+]2(C)O |

Kanonische SMILES |

C[N+]1=CC=CC(=C1)C2CCC[N+]2(C)O |

Synonyme |

N-methyl-N'-oxonicotinium N-methyl-N'-oxonicotinium ion |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

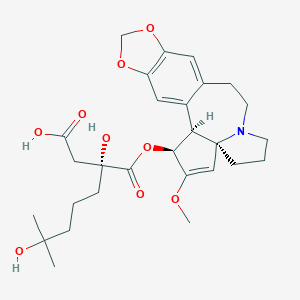

![N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine](/img/structure/B26895.png)